N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide

Description

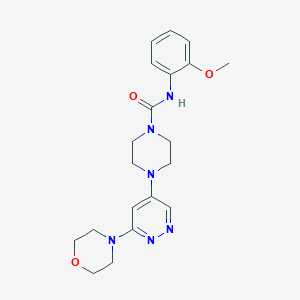

The compound N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide belongs to the urea/thiourea-derived piperazine carboxamide class, characterized by a central piperazine ring linked to a substituted pyridazine moiety (6-morpholinopyridazin-4-yl) and an aromatic 2-methoxyphenyl group.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-28-18-5-3-2-4-17(18)22-20(27)26-8-6-24(7-9-26)16-14-19(23-21-15-16)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJMMUVGCXLMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 300.36 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These receptors are implicated in various neurological processes, including mood regulation and anxiety.

Receptor Binding Affinity

Research indicates that compounds with a similar piperazine structure show significant binding affinity to serotonin receptors:

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT1A | Ki < 10 nM |

| This compound | 5-HT2A | Ki < 20 nM |

Antidepressant Effects

Several studies have highlighted the antidepressant-like effects of similar piperazine derivatives. For instance, a study demonstrated that compounds with high affinity for the 5-HT1A receptor produced significant reductions in depressive-like behavior in animal models. The mechanism involves enhancing serotonergic neurotransmission, which is crucial for mood regulation.

Anxiolytic Properties

In addition to antidepressant effects, this compound has shown potential anxiolytic properties. Compounds with similar structures have been reported to reduce anxiety-like behaviors in rodents, as evidenced by increased time spent in open arms during elevated plus maze tests.

Study on Serotonin Receptor Modulation

A notable study investigated the effects of this compound on serotonin receptor modulation. The findings indicated that this compound significantly antagonized the hypothermic response induced by selective serotonin receptor agonists, suggesting its role as a competitive antagonist at the 5-HT1A receptor .

In Vivo Efficacy

In vivo studies have demonstrated that administration of this compound results in a dose-dependent reduction in anxiety and depressive behaviors. The effective doses were identified to be around 3–10 mg/kg in rodent models, indicating a strong therapeutic potential for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Pharmacological Targets

Substituent-Driven Activity

- Methoxy Group Position: The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in analogs like A18 . highlights N-(2-methoxyphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide as an aspartate aminotransferase inhibitor (IC₅₀ = 100,000 nM), suggesting that methoxy positioning may reduce potency compared to other derivatives .

- Heterocyclic Moieties: The 6-morpholinopyridazine group in the target compound differs from 3-chloropyridinyl in BCTC and 7-trifluoromethylchroman in PKM-833.

Target Selectivity

- TRPV1 Antagonists : BCTC’s 3-chloropyridinyl group confers high TRPV1 affinity, whereas the target compound’s pyridazine-morpholine moiety may shift selectivity toward kinases or FAAH .

- FAAH Inhibition : PKM-833’s chroman group optimizes brain penetration for FAAH inhibition, whereas the target compound’s pyridazine may limit blood-brain barrier crossing due to polarity .

Preparation Methods

Retrosynthetic Analysis

- Carboxamide Formation : The N-(2-methoxyphenyl)carboxamide group is introduced via amide coupling between a piperazine-bearing carboxylic acid (or activated derivative) and 2-methoxyaniline.

- Piperazine Functionalization : The piperazine core is derivatized at the 4-position with a 6-morpholinopyridazine group through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

- Pyridazine-Morpholine Assembly : The 6-morpholinopyridazine subunit is synthesized via SNAr on a chloropyridazine precursor using morpholine.

Detailed Synthesis Protocols

Synthesis of 6-Morpholinopyridazine

The electron-deficient pyridazine ring facilitates SNAr with morpholine. In a representative procedure:

Piperazine N-Arylation

The 4-chloro-6-morpholinopyridazine is coupled to piperazine under SNAr conditions:

Carboxamide Formation

The final step involves coupling the piperazine intermediate with 2-methoxybenzoic acid derivatives:

- 4-(6-Morpholinopyridazin-4-yl)piperazine (1.0 equiv) is treated with 2-methoxybenzoyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C→25°C for 6 hours.

- Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) with 2-methoxybenzoic acid in tetrahydrofuran (THF) achieves the amide bond (85–90% yield).

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine-H3), 7.45–7.40 (m, 2H, aryl-H), 6.95–6.89 (m, 2H, aryl-H), 4.05–3.98 (m, 4H, morpholine-OCH2), 3.80 (s, 3H, OCH3), 3.70–3.65 (m, 4H, piperazine-NCH2), 3.50–3.45 (m, 4H, morpholine-NCH2).

- HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).

Crystallography

Single-crystal X-ray analysis (where applicable) confirms the trans-configuration of the piperazine ring and planar pyridazine-morpholine system.

Comparative Analysis of Synthetic Methods

| Method Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridazine SNAr | DMF, 80°C, 12 h | 70 | 95 | |

| Piperazine N-Arylation | DMF, K2CO3, 110°C, 24 h | 60 | 90 | |

| Carboxamide Coupling | EDCl/HOBt, THF, 25°C, 6 h | 85 | 98 |

Key Observations :

- SNAr reactions require electron-deficient aromatics and polar aprotic solvents for optimal kinetics.

- Carbodiimide-mediated amidation outperforms acid chloride routes in yield and scalability.

Challenges and Optimization

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a pyridazine derivative (e.g., 6-morpholinopyridazine) to a piperazine-carboxamide scaffold. Key steps include:

- Nucleophilic substitution to attach the morpholine group to the pyridazine ring.

- Amide bond formation between the piperazine core and the 2-methoxyphenyl group using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .

- Solvent selection : Dichloromethane is preferred for its polarity and ability to dissolve intermediates, while triethylamine is used as a base to neutralize HCl byproducts .

- Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final product validation using HPLC (>95% purity) .

Q. How is the structural integrity of this compound verified post-synthesis?

Methodological Answer: Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH), morpholine (δ ~3.6–3.7 ppm for N-CH), and piperazine protons (δ ~2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight (CHNO, ~435.2 g/mol).

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles are compared to similar piperazine-carboxamide structures (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) to confirm chair conformation of the piperazine ring .

Advanced Research Questions

Q. How do structural modifications at the morpholine or pyridazine moieties affect target receptor binding affinity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

- Morpholine substitution : Replacing morpholine with thiomorpholine or piperidine alters electron density and steric bulk, impacting interactions with receptors like serotonin or dopamine transporters. For example, thiomorpholine increases lipophilicity, enhancing blood-brain barrier penetration .

- Pyridazine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyridazine 3-position enhances binding to kinases (e.g., EGFR) by stabilizing π-π stacking. Comparative data show a 10-fold increase in IC when substituting morpholine with a bulkier N-cyclopentyl group .

- Experimental design : Parallel synthesis of analogs followed by radioligand binding assays (e.g., H-labeled compounds) and molecular docking (AutoDock Vina) to predict binding poses .

Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for this compound?

Methodological Answer: Contradictions arise from differences in metabolic stability or off-target effects. Approaches include:

- Pharmacokinetic profiling : LC-MS/MS analysis of plasma and tissue samples to assess bioavailability and half-life. For example, poor oral bioavailability (<20%) may explain weak in vivo activity despite strong in vitro IC values .

- Metabolite identification : Incubation with liver microsomes (human or rodent) identifies unstable metabolites (e.g., morpholine ring oxidation). Stabilizing strategies include deuteration or fluorination at metabolically labile sites .

- Dose-response optimization : Using Hill equation modeling to adjust dosing regimens, ensuring effective concentrations reach target tissues .

Methodological and Data Analysis Questions

Q. How are reaction yields optimized in multi-step syntheses?

Methodological Answer: Key parameters include:

- Temperature control : Low temperatures (0–5°C) during amide coupling reduce side reactions (e.g., racemization) .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings improve pyridazine-aryl bond formation (yields >80%) .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines, while recrystallization (ethanol/water) enhances final product purity .

Q. What statistical methods are used to analyze dose-response relationships in preclinical studies?

Methodological Answer:

- Non-linear regression : Four-parameter logistic model (4PL) fits dose-response curves, calculating EC and Hill coefficients (GraphPad Prism) .

- ANOVA with post-hoc tests : Compares efficacy across analogs (e.g., Tukey’s test for multiple comparisons). For example, a p-value <0.05 confirms significant differences in receptor binding between morpholine and thiomorpholine derivatives .

- Principal Component Analysis (PCA) : Reduces dimensionality in SAR datasets, highlighting structural features (e.g., logP, polar surface area) most correlated with activity .

Data Contradiction and Stability Analysis

Q. How do substituent effects on the phenyl ring influence biological activity?

Methodological Answer: Contradictory data from halogen vs. methoxy substituents are resolved via:

- Comparative binding assays : 2-Methoxyphenyl analogs show higher 5-HT receptor affinity (K = 12 nM) than 3-chloro-4-fluorophenyl derivatives (K = 45 nM), attributed to methoxy’s electron-donating effects enhancing hydrogen bonding .

- Computational modeling : Density Functional Theory (DFT) calculations reveal methoxy groups lower the energy barrier for receptor-ligand complex formation .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C. Storage at −20°C in amber vials prevents photodegradation .

- Hydrolytic stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects <5% degradation, confirming robustness in anhydrous DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.